molecular formula C10H9Cl2NO3 B2664899 2,4-Dichlorophenyl 3-(methoxyimino)propanoate CAS No. 321433-60-7

2,4-Dichlorophenyl 3-(methoxyimino)propanoate

Cat. No.: B2664899
CAS No.: 321433-60-7
M. Wt: 262.09
InChI Key: MCEAWPRUUWTDPQ-WLRTZDKTSA-N
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Description

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is an organic compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, a methoxyimino group, and a propanoate ester linkage. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is utilized in various fields of scientific research:

Safety and Hazards

Safety data sheets indicate that in case of skin contact with 2,4-Dichlorophenyl 3-(methoxyimino)propanoate, any contaminated clothing and shoes should be removed and the skin should be washed with plenty of soap . Further details about its safety and hazards would be available in its complete safety data sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate typically involves the esterification of 2,4-dichlorophenol with 3-(methoxyimino)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is usually conducted at elevated temperatures to increase the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 3-(methoxyimino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and carboxylic acids.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 3-(methoxyimino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 3-(hydroxyimino)propanoate
  • 2,4-Dichlorophenyl 3-(ethoxyimino)propanoate
  • 2,4-Dichlorophenyl 3-(aminomethoxy)propanoate

Uniqueness

2,4-Dichlorophenyl 3-(methoxyimino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyimino group, in particular, differentiates it from other similar compounds and influences its interaction with molecular targets.

Properties

IUPAC Name

(2,4-dichlorophenyl) (3E)-3-methoxyiminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-15-13-5-4-10(14)16-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEAWPRUUWTDPQ-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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